Metoclopramide-d3 N-Oxide
Description
Properties
Molecular Formula |
C14H22ClN3O3 |
|---|---|
Molecular Weight |
318.81 g/mol |
IUPAC Name |
2-[[4-amino-5-chloro-2-(trideuteriomethoxy)benzoyl]amino]-N,N-diethylethanamine oxide |
InChI |
InChI=1S/C14H22ClN3O3/c1-4-18(20,5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)21-3/h8-9H,4-7,16H2,1-3H3,(H,17,19)/i3D3 |
InChI Key |
ZEJQXOWYPGUAMD-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1C(=O)NCC[N+](CC)(CC)[O-])Cl)N |
Canonical SMILES |
CC[N+](CC)(CCNC(=O)C1=CC(=C(C=C1OC)N)Cl)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Determination of Isotopic Purity for Metoclopramide-d3 N-Oxide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for researchers, analytical scientists, and drug development professionals on the principles and practices required to accurately determine the isotopic purity of Metoclopramide-d3 N-Oxide. As a critical internal standard in bioanalytical assays, its isotopic integrity is paramount for generating reliable pharmacokinetic and metabolic data. This document delineates the underlying importance of isotopic purity, details the primary analytical methodologies—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—and provides validated, step-by-step protocols. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. All methodologies are grounded in authoritative scientific literature and regulatory guidance to ensure the highest degree of technical accuracy and trustworthiness.
The Imperative of Isotopic Purity in Bioanalysis
This compound is the stable isotope-labeled (SIL) analogue of Metoclopramide N-Oxide, a primary metabolite of the widely used antiemetic drug, Metoclopramide. In quantitative bioanalysis, particularly in studies submitted for regulatory review, SIL analogues serve as ideal internal standards (IS).[1] Their chemical and physical properties are nearly identical to the analyte of interest (the unlabeled "light" compound), ensuring they behave similarly during sample extraction, chromatographic separation, and ionization.
The defining analytical difference is their mass. An ideal SIL-IS would consist of 100% of the desired labeled species (e.g., the d3-variant). However, chemical synthesis is imperfect, invariably leading to a distribution of isotopologues—molecules that are chemically identical but differ in their isotopic composition.[2] For this compound, this distribution may include:
-
d0: Unlabeled Metoclopramide N-Oxide
-
d1 & d2: Partially deuterated species
-
d3: The desired, fully deuterated species
The presence of a significant d0 component in the IS can artificially inflate the measured concentration of the endogenous analyte, leading to inaccurate pharmacokinetic calculations. Therefore, rigorous verification of isotopic purity is not merely a quality control measure; it is a foundational requirement for method validation and the generation of reliable study data, as stipulated by regulatory bodies like the FDA.[3][4]
Core Analytical Strategies: A Dual-Pronged Approach
A robust assessment of isotopic purity relies on orthogonal analytical techniques that provide complementary information. The two gold-standard methods are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5][6]
-
Mass Spectrometry (MS): MS is the primary tool for determining the relative abundance of different isotopologues. It separates ions based on their mass-to-charge ratio (m/z), allowing for direct visualization and quantification of the d0, d1, d2, and d3 species. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can resolve minute mass differences and confirm elemental compositions.[7][8]
-
Quantitative NMR (qNMR): NMR provides information about the specific location and extent of deuterium incorporation.[6] For a d3-labeled compound, ¹H-qNMR can precisely quantify the signal from residual (unexchanged) protons at the labeled positions.[2] This allows for the calculation of "isotopic enrichment" at a specific site. The overall signal purity in NMR is directly proportional to the number of nuclei, making it an excellent primary quantitative method.[9]
The following sections provide detailed protocols for both LC-MS/MS and qNMR, explaining the scientific rationale behind each step.
Isotopic Purity by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The LC-MS/MS approach provides high sensitivity and specificity, making it the workhorse method for isotopic purity assessment in most bioanalytical laboratories. The core principle is to chromatographically separate the analyte from matrix components and then use the mass spectrometer to quantify the relative intensities of the protonated molecular ions [M+H]⁺ for each isotopologue (d0 to d3).
Experimental Workflow for LC-MS/MS Analysis
The overall process involves sample preparation, chromatographic separation, mass spectrometric analysis, and data processing to determine the relative contribution of each isotopologue.
Caption: Workflow for isotopic purity determination using LC-MS/MS.
Step-by-Step LC-MS/MS Protocol
Objective: To quantify the relative abundance of d0, d1, d2, and d3 isotopologues of Metoclopramide N-Oxide.
1. Materials and Reagents:
- This compound reference material.
- Metoclopramide N-Oxide (d0) reference material.
- LC-MS grade Methanol, Acetonitrile, and Water.
- Formic Acid (or other suitable mobile phase modifier).
2. Instrument and Conditions:
- LC System: A UHPLC system capable of delivering stable gradients.
- Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
- The following parameters serve as a starting point and must be optimized for the specific instrument used.
| LC Parameter | Recommended Setting | Rationale (The "Why") |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good reversed-phase retention and sharp peaks for polar metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes positive ionization [M+H]⁺ and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the C18 column. |
| Gradient | 5% B to 95% B over 3 minutes | A generic gradient to ensure elution of the analyte. Must be optimized to place the peak at an appropriate retention time (~1.5-2.0 min) for high-throughput analysis. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure efficient separation. |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and can improve peak symmetry. |
| Injection Vol. | 2 µL | Small volume to prevent peak distortion and column overload. |
| MS Parameter | Recommended Setting | Rationale (The "Why") |
| Ionization Mode | Positive Electrospray (ESI+) | Metoclopramide N-Oxide contains basic nitrogen atoms that are readily protonated. |
| Scan Type | Selected Ion Monitoring (SIM) or Full Scan | On a high-resolution instrument, a full scan is preferred to capture all isotopologues. On a triple quadrupole, SIM scans for each isotopologue m/z are used. |
| Capillary Voltage | 3.5 kV | Optimized to achieve stable and efficient ionization. |
| Source Temp. | 150 °C | Helps in desolvation of the ESI droplets. |
| Desolvation Temp. | 400 °C | Critical for removing solvent and generating gas-phase ions. For N-oxides, this temperature must be carefully optimized to prevent in-source thermal degradation (deoxygenation).[10] |
3. Procedure:
- Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Prepare a working solution by diluting the stock to ~1 µg/mL in 50:50 Water:Acetonitrile.
- System Suitability: Inject the unlabeled (d0) standard to determine its retention time and confirm the precursor ion mass.
- Analysis: Inject the this compound working solution. Acquire data in either Full Scan mode (on an HRMS instrument) or SIM mode for the m/z values listed in the table below.
- Data Processing:
- Extract the ion chromatograms (EICs) for each of the theoretical [M+H]⁺ ions.
- Integrate the area under the curve for each peak.
- Calculate the percentage of each isotopologue relative to the total.
Data Interpretation: Mass Transitions and Purity Calculation
The key to this analysis is monitoring the correct mass-to-charge ratios. Metoclopramide N-Oxide has a monoisotopic mass of approximately 315.13 Da. The d3 variant will be ~3 Da higher.
| Isotopologue | Formula | Theoretical [M+H]⁺ m/z | Key Fragment Ion (m/z) | Rationale for Fragmentation |
| d0 | C₁₄H₂₂ClN₃O₃ | 316.14 | 243.08 | Loss of the diethylamino group (-73 Da). This is a characteristic fragmentation of the metoclopramide backbone.[11] |
| d1 | C₁₄H₂₁DClN₃O₃ | 317.15 | 244.08 | Fragment retains the stable core; mass shift is observed. |
| d2 | C₁₄H₂₀D₂ClN₃O₃ | 318.15 | 245.09 | Fragment retains the stable core; mass shift is observed. |
| d3 | C₁₄H₁₉D₃ClN₃O₃ | 319.16 | 246.09 | Fragment retains the stable core; mass shift is observed. |
Isotopic Purity Calculation:
A high-quality this compound standard should exhibit an isotopic purity of >98%, with the d0 component being minimal (<0.5%).
Caption: Key MS/MS fragmentation pathway for this compound.
Isotopic Purity by Quantitative ¹H-NMR (qNMR) Spectroscopy
qNMR offers an orthogonal, highly accurate method for determining isotopic purity by measuring the degree of deuterium incorporation at the labeled sites.[12] It relies on the fundamental principle that the area of an NMR signal is directly proportional to the number of nuclei contributing to it.[9] By comparing the integral of a signal from a residual proton at a deuterated site to the integral of a signal from a non-labeled site within the same molecule, one can calculate the isotopic enrichment.
Step-by-Step qNMR Protocol
Objective: To determine the isotopic enrichment at the d3-labeled N-methyl position by quantifying residual ¹H signals.
1. Materials and Reagents:
- This compound reference material (~5-10 mg).
- High-purity deuterated solvent (e.g., DMSO-d6, Methanol-d4). The choice of solvent is critical to ensure the analyte is fully dissolved and its signals do not overlap with solvent signals.[13]
- High-quality 5 mm NMR tubes.
2. Instrument and Parameters:
- NMR Spectrometer: A high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of delivering high-quality quantitative data.
- The following parameters are critical for ensuring quantitation accuracy.
| qNMR Parameter | Recommended Setting | Rationale (The "Why") |
| Pulse Angle | 90° | A 90° pulse ensures maximum signal intensity for a single scan, providing the best signal-to-noise ratio. |
| Relaxation Delay (D1) | ≥ 5 x T₁ | CRITICAL: The delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being measured. This ensures complete relaxation between scans, making the signal integral directly proportional to the number of protons. An insufficient delay will lead to signal saturation and inaccurate quantification. |
| Acquisition Time | 2-4 seconds | A longer acquisition time allows for better resolution of signals and accurate integration. |
| Number of Scans | ≥ 16 | Signal averaging is used to improve the signal-to-noise ratio, which is especially important for detecting the very small residual ¹H signal at the deuterated position. |
| Decoupling | None needed for ¹H-qNMR | Proton decoupling is used in ¹³C NMR, not typically required for a standard ¹H experiment. |
3. Procedure:
- Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a clean NMR tube.
- T₁ Measurement (Recommended): Perform an inversion-recovery experiment to measure the T₁ values for the protons of interest to set the relaxation delay (D1) correctly.
- Data Acquisition: Acquire the ¹H-NMR spectrum using the optimized quantitative parameters.
- Data Processing:
- Apply appropriate phasing and baseline correction to the spectrum.
- Integrate the signal corresponding to the residual protons at the labeled site (e.g., the N-CD₃ group).
- Integrate a well-resolved signal from a non-labeled position on the molecule (e.g., the aromatic protons or the O-CH₃ protons) to serve as an internal reference.
Data Interpretation and Enrichment Calculation
Let's assume the deuterium label is on one of the N-ethyl groups (-N-CH₂-CD₃).
-
Reference Signal: Identify a signal from a non-labeled group, for instance, the methoxy group (-OCH₃), which corresponds to 3 protons. Set its integral to a reference value of 3.00.
-
Residual Signal: Integrate the residual proton signal from the labeled methyl group (-CD₃). This signal will be very small. Let's say its integral value is 0.015.
-
Calculate Enrichment:
-
The integral of the reference signal (3.00) represents 3 protons.
-
The integral of the residual signal (0.015) represents the average number of residual protons at the labeled position.
-
The theoretical number of protons at this position if it were unlabeled is 3.
-
% Residual Protons = (Integral of Residual Signal / Theoretical Integral) * 100 = (0.015 / 3.00) * 100 = 0.5%
-
% Isotopic Enrichment (Deuterium) = 100% - % Residual Protons = 100% - 0.5% = 99.5%
-
This result indicates that at the labeled position, there is a 99.5% probability of finding a deuterium atom and a 0.5% probability of finding a hydrogen atom.[2]
Conclusion and Best Practices
The accurate determination of isotopic purity for this compound is a non-negotiable step in the validation of bioanalytical methods. It ensures the integrity of the internal standard and, by extension, the reliability of the entire study.
Key Best Practices:
-
Orthogonal Methods: Whenever possible, use both LC-MS/MS and qNMR. MS provides the isotopologue distribution, while NMR confirms the site-specific enrichment.[5]
-
Characterize the Unlabeled Standard: Always analyze the d0 analogue to confirm retention time, fragmentation patterns, and NMR chemical shifts, providing a robust baseline for comparison.
-
Method Validation: The analytical method used for purity assessment must itself be validated for parameters like specificity and precision, in line with general bioanalytical method validation principles.[3][14]
-
Documentation: Meticulously document all parameters, calculations, and spectra. This documentation is critical for quality assurance and regulatory submissions.
By adhering to the scientifically grounded protocols and principles outlined in this guide, researchers can confidently establish the isotopic purity of this compound, ensuring the generation of accurate, reproducible, and defensible bioanalytical data.
References
-
A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.
-
Design and fabrication of metoclopramide fast dissolving films by using combined natural and synthetic polymers, and in vitro. Future Journal of Pharmaceutical Sciences.
-
Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts. PubMed.
-
LC–MS characterization of metoclopramide photolysis products. Journal of Photochemistry and Photobiology A: Chemistry.
-
Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Concert Pharmaceuticals.
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI.
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA.
-
Method of preparing metoclopramide. Google Patents.
-
CID mass spectra of metoclopramide (A) and its m/z 316 metabolite (B). ResearchGate.
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Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed.
-
Synthesis of new metoclopramide derivatives and in vitro evaluation of their human cholinesterases protection against Chlorpyrifos. ResearchGate.
-
Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov.
-
Determination of Deuterium Isotope Ratios by Quantitative 2H NMR Spectroscopy: the ERETIC Method As a Generic Reference Signal. Analytical Chemistry (ACS Publications).
-
Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. PubMed.
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Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica.
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Bioanalytical Method Validation. FDA.
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Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and n-oxides. Macedonian Pharmaceutical Bulletin.
-
Determination of Isotopic Purity by Accurate Mass LC/MS. Almac.
-
A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. ResearchGate.
-
What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide. YouTube.
-
Promethazine. Wikipedia.
-
FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov.
-
Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. FDA.
Sources
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- 2. isotope.com [isotope.com]
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- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. almacgroup.com [almacgroup.com]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 10. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. fda.gov [fda.gov]
Commercial suppliers of Metoclopramide-d3 N-Oxide
Technical Whitepaper: Commercial Sourcing and Bioanalytical Application of Metoclopramide-d3 N-Oxide
Executive Summary
This compound (CAS: 1246816-54-5) is the stable isotope-labeled analog of the N-oxide metabolite of metoclopramide. It serves as a critical internal standard (IS) in the quantitative bioanalysis of biological fluids, particularly for Drug Metabolism and Pharmacokinetics (DMPK) studies. Unlike the parent drug IS (Metoclopramide-d3), this specific metabolite IS compensates for the unique matrix effects, extraction efficiencies, and ionization behaviors inherent to the polar N-oxide moiety.
This guide provides a validated sourcing framework, technical specifications, and a self-validating LC-MS/MS protocol designed to mitigate common pitfalls such as in-source reduction and isotopic interference.
Chemical Profile & Specifications
| Feature | Specification |
| Chemical Name | 4-Amino-5-chloro-N-[2-(diethyloxidoamino)ethyl]-2-(methoxy-d3)benzamide |
| CAS Number | 1246816-54-5 |
| Molecular Formula | C₁₄H₁₉D₃ClN₃O₃ |
| Molecular Weight | 318.81 g/mol |
| Isotopic Purity | ≥ 99% Deuterated forms (d3) |
| Chemical Purity | ≥ 95% (HPLC) |
| Solubility | DMSO, Methanol (Slightly), Chloroform (Slightly, Heated) |
| Stability Profile | Hygroscopic; Light Sensitive; Thermally Labile (N-Oxide elimination) |
| Storage | -20°C under inert atmosphere (Argon/Nitrogen) |
Structural Insight: The deuterium label is located on the o-methoxy group (-OCD₃), ensuring the label is metabolically stable against N-dealkylation, while the N-oxide functionality resides on the diethylamino tail.
Commercial Supply Landscape
Sourcing this specific metabolite requires distinguishing between the parent drug IS and the metabolite IS. The following suppliers are verified sources for the specific N-oxide form.
| Supplier | Catalog / ID | Format | Primary Utility |
| Pharmaffiliates | PA STI 064930 | Neat Solid | Primary Reference Standard (Certificate of Analysis available) |
| Toronto Research Chemicals (TRC) | Inquire (Ref: M338695 for non-labeled) | Custom Synthesis | High-purity reference material; often holds stock of d3 analogs. |
| Simson Pharma | Custom | Milligram Scale | Custom synthesis for specific isotopic enrichment requirements. |
| Alsachim (Shimadzu) | Custom | Neat / Solution | Specialized in stable isotope labeled metabolites for DMPK. |
Procurement Note: Always request a Certificate of Analysis (CoA) confirming Isotopic Enrichment (Atom % D) and Chemical Purity . N-oxides are prone to deoxygenation; ensure the CoA is recent (<6 months).
Metabolic Context & Rationale
Metoclopramide undergoes metabolism via cytochrome P450 enzymes and Flavin-containing monooxygenases (FMO). The N-oxidation of the tertiary amine is a significant pathway.
Why use this compound? Using the deuterated parent drug (Metoclopramide-d3) to quantify the metabolite (N-Oxide) is scientifically flawed due to:
-
Retention Time Shift: The polar N-oxide elutes earlier than the parent.
-
Matrix Effects: Ion suppression zones differ significantly between the parent and metabolite retention windows.
-
In-Source Fragmentation: N-oxides can thermally degrade in the MS source. An identical stable isotope (d3-N-oxide) mimics this degradation, normalizing the error.
Figure 1: Metabolic pathway of Metoclopramide illustrating the N-oxidation step and the structural alignment of the deuterated Internal Standard.
Self-Validating Experimental Protocol
This protocol includes "Checkpoints" to ensure data integrity, specifically addressing the instability of N-oxides.
Step 1: Stock Solution Preparation
-
Solvent: Dissolve 1 mg of this compound in Methanol (Do not use pure water as N-oxides can degrade).
-
Storage: Aliquot into amber glass vials. Store at -80°C.
-
Checkpoint 1 (Stability): Freshly prepare working standards daily. N-oxides can revert to the parent amine if left in solution at room temperature for >24 hours.
Step 2: Sample Extraction (Protein Precipitation)
-
Aliquot: 50 µL Plasma.
-
Spike: Add 10 µL of this compound IS working solution (e.g., 100 ng/mL).
-
Precipitate: Add 200 µL Acetonitrile (cold). Vortex 1 min.
-
Centrifuge: 10,000 x g for 10 min at 4°C.
-
Dilute: Transfer supernatant and dilute 1:1 with 0.1% Formic Acid in water (to match initial mobile phase).
Step 3: LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Detection: Positive Electrospray Ionization (ESI+).
Step 4: MRM Transitions (Quantitation)
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Metoclopramide N-Oxide | 316.1 | 227.1 | 30 | 25 |
| This compound (IS) | 319.1 | 230.1 | 30 | 25 |
Note: The product ion corresponds to the cleavage of the diethylamino side chain, retaining the chlorinated aromatic ring where the d3 label is located.
Critical Quality Control: In-Source Reduction Check
N-oxides are notorious for undergoing "In-Source Reduction" inside the mass spectrometer ion source, converting back to the parent drug. This leads to false positives.
Validation Workflow:
-
Inject a pure standard of Metoclopramide N-Oxide (without parent drug).
-
Monitor the MRM transition for the Parent Drug (Metoclopramide, m/z 300 > 227).
-
Pass Criteria: The signal in the Parent Drug channel must be < 1% of the N-Oxide signal. If high signal is observed, lower the Desolvation Temperature and Source Temperature immediately.
Figure 2: Self-validating workflow emphasizing the critical control point for N-oxide stability during analysis.
References
-
Pharmaffiliates. (2024). This compound Product Specification (CAS 1246816-54-5). Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12598248, Metoclopramide-d3. Retrieved from [Link]
-
Yan, M., et al. (2010). "Determination of metoclopramide in human plasma by LC-ESI-MS and its application to bioequivalence studies." Journal of Chromatography B, 878(11-12), 883-887. (Context for LC-MS methodology). Retrieved from [Link]
Methodological & Application
Application Note: Sample Preparation for the Analysis of Metoclopramide in Human Urine
Abstract
This document provides a comprehensive guide to the sample preparation of metoclopramide from human urine for quantitative analysis. The complex nature of urine as a biological matrix necessitates effective sample cleanup to remove interferences such as salts, urea, and other endogenous materials, ensuring accurate and reproducible results. We present detailed protocols for common and effective extraction techniques, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the simplified "Dilute-and-Shoot" method suitable for LC-MS/MS. This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicological, or clinical studies involving metoclopramide.
Introduction: The Rationale for Metoclopramide Analysis in Urine
Metoclopramide is a widely used pharmaceutical agent, primarily prescribed for its antiemetic and prokinetic properties to treat nausea, vomiting, and gastroparesis.[1] Monitoring its concentration in biological fluids like urine is crucial for several reasons:
-
Pharmacokinetic (PK) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of metoclopramide.
-
Therapeutic Drug Monitoring (TDM): Ensuring drug levels remain within the therapeutic window, particularly in specific patient populations like those with renal impairment.[2]
-
Toxicology and Forensic Analysis: Detecting and quantifying the drug in cases of overdose or misuse.
Urine presents a unique analytical challenge due to its high concentration of inorganic salts, pigments, and metabolic waste products. These matrix components can interfere with downstream analysis by causing ion suppression in mass spectrometry, co-eluting with the analyte in chromatography, or fouling the analytical column and instrument. Therefore, a robust and efficient sample preparation protocol is paramount to isolate metoclopramide from these interferences and ensure the integrity of the analytical data.
Overview of Sample Preparation Strategies
The choice of sample preparation technique depends on the analytical method's sensitivity, the required sample throughput, and the available resources. The primary goal is to clean the sample, concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument.
-
Liquid-Liquid Extraction (LLE): A classic technique based on the differential solubility of the analyte between two immiscible liquid phases. By adjusting the pH of the aqueous urine sample, metoclopramide (a basic compound) can be deprotonated to its neutral form, facilitating its extraction into an organic solvent.
-
Solid-Phase Extraction (SPE): A more advanced and often more selective technique that uses a solid sorbent packed into a cartridge. The analyte is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of solvent. This method offers high recovery and concentration factors.
-
Dilute-and-Shoot: Primarily used with highly sensitive and selective detection methods like tandem mass spectrometry (LC-MS/MS). This approach involves minimal sample handling, typically just dilution and filtration, making it ideal for high-throughput screening.[3] It often incorporates enzymatic hydrolysis to measure conjugated metabolites.
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
LLE is a cost-effective and widely used method for metoclopramide extraction.[4] The key principle is to render the metoclopramide molecule uncharged by increasing the sample pH, which enhances its partitioning into an organic solvent.
Causality: Metoclopramide has a primary amine group, making it a weak base. By adding a strong base like sodium hydroxide (NaOH), the pH of the urine sample is raised well above the pKa of metoclopramide, converting it to its free base (neutral) form. This uncharged form is significantly more soluble in organic solvents like ethyl acetate or dichloromethane than in the aqueous matrix.[1][4][5]
Methodology:
-
Sample Aliquoting: Pipette 1.0 mL of urine into a 15 mL polypropylene centrifuge tube.
-
Internal Standard (IS) Spiking: Add the internal standard solution (e.g., a structurally similar compound like prazosin) and vortex briefly.[6]
-
Alkalinization: Add 100 µL of 1.0 M Sodium Hydroxide (NaOH) to the tube. Vortex for 30 seconds to mix thoroughly.[7] This step ensures the pH is sufficiently high to deprotonate the metoclopramide.
-
Extraction: Add 5.0 mL of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane, or a mixture of chlorobutane and acetonitrile).[4][5][6][7]
-
Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure intimate contact between the aqueous and organic phases. Alternatively, use a mechanical shaker for 15 minutes.
-
Phase Separation: Centrifuge the tube at 4000 x g for 10 minutes to achieve a clean separation of the two liquid layers.
-
Collection: Carefully transfer the upper organic layer to a clean glass tube using a Pasteur pipette, being careful not to aspirate any of the lower aqueous layer.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100-200 µL of the mobile phase used for the LC analysis. Vortex for 30 seconds to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the HPLC or LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract than LLE by utilizing specific chemical interactions between the analyte and a solid sorbent. For a basic compound like metoclopramide, a cation-exchange or a polymer-based reversed-phase sorbent is effective.
Causality: This protocol uses a mixed-mode cation-exchange SPE cartridge. In the initial loading step under acidic conditions, metoclopramide is protonated (positively charged) and binds strongly to the negatively charged sulfonic acid groups on the sorbent via ionic interaction. Neutral and acidic interferences are washed away with an organic solvent. A final elution with a basic organic solvent neutralizes the metoclopramide, disrupting the ionic bond and releasing it from the sorbent.
Methodology:
-
Sample Pre-treatment: Pipette 1.0 mL of urine into a tube. Add 1.0 mL of 2% phosphoric acid. Vortex to mix. This step acidifies the sample to ensure metoclopramide is positively charged.
-
Cartridge Conditioning: Condition a mixed-mode cation-exchange SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing Step 1: Wash the cartridge with 1 mL of deionized water to remove salts and polar interferences.
-
Washing Step 2: Wash the cartridge with 1 mL of methanol to remove less polar, non-basic interferences.
-
Drying: Dry the SPE cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove residual wash solvents.
-
Elution: Elute the metoclopramide from the cartridge by applying 1.0 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol. Collect the eluate in a clean tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol (Steps 8-9).
-
Analysis: Transfer to an autosampler vial for injection.
Protocol 3: "Dilute-and-Shoot" for LC-MS/MS
This method is the simplest and fastest, but it relies heavily on the sensitivity and selectivity of the LC-MS/MS detector to overcome matrix effects. It is highly suitable for high-throughput screening.[3]
Causality: The high selectivity of tandem mass spectrometry (MS/MS) allows for the detection of a specific precursor-to-product ion transition for metoclopramide, minimizing the impact of co-eluting matrix components. Dilution reduces the overall concentration of interfering substances, mitigating ion suppression. For measuring total metoclopramide (parent drug + metabolites), enzymatic hydrolysis with β-glucuronidase is included to cleave glucuronide conjugates, a common metabolic pathway for drugs.[3]
Methodology:
-
Sample Aliquoting: Pipette 100 µL of urine into a 1.5 mL microcentrifuge tube.
-
Hydrolysis (Optional): To measure total metoclopramide, add 50 µL of β-glucuronidase solution in an appropriate buffer (e.g., acetate buffer, pH 5.0). Incubate at 60°C for 30-60 minutes.
-
Dilution & Precipitation: Add 400 µL of a precipitation/dilution solution, typically acetonitrile or methanol containing the internal standard.
-
Mixing & Centrifugation: Vortex for 1 minute to mix and precipitate any proteins. Centrifuge at 10,000 x g for 10 minutes.
-
Collection & Analysis: Transfer the supernatant to an autosampler vial for direct injection into the LC-MS/MS system.
Method Selection and Performance Comparison
Choosing the right sample preparation technique is a critical decision that balances cleanliness, speed, cost, and the requirements of the analytical instrument.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Dilute-and-Shoot (for LC-MS/MS) |
| Selectivity | Moderate | High | Low (relies on detector) |
| Recovery | Good (typically 80-100%)[4] | Very High (typically >90%) | Not applicable |
| Throughput | Low to Moderate | Moderate | Very High |
| Cost per Sample | Low | High | Very Low |
| Solvent Usage | High | Moderate | Low |
| Automation Potential | Moderate | High | High |
| Best Suited For | HPLC-UV, LC-MS; smaller sample batches | HPLC-UV, LC-MS/MS; when high purity is needed | High-throughput screening with LC-MS/MS |
Analytical Techniques and Typical Parameters
Following sample preparation, the extract is analyzed, most commonly by High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection.
| Parameter | Example HPLC-UV Method | Example LC-MS/MS Method |
| Column | C18, 4.6 x 100 mm, 3.5 µm[8] | C18, 2.1 x 150 mm, 5 µm[6] |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0-4.6) (e.g., 40:60 or 50:50 v/v)[7][8] | Acetonitrile/Methanol : Ammonium Acetate Buffer[6] |
| Flow Rate | 1.0 - 2.0 mL/min[7] | 0.2 - 0.4 mL/min |
| Detection | UV at 248, 273, or 308 nm[4][8][9] | ESI+; MRM transition (e.g., m/z 300 -> 227)[6][10] |
| Run Time | 3 - 8 minutes[8][11] | 2 - 5 minutes |
| LOD/LOQ | LOD: ~0.25 µg/mL; LOQ: ~0.80 µg/mL[8] | LOQ: <1 ng/mL[6] |
Conclusion
The successful analysis of metoclopramide in urine hinges on the selection and execution of an appropriate sample preparation protocol.
-
Liquid-Liquid Extraction offers a reliable and low-cost option suitable for various detectors, though it is labor-intensive.
-
Solid-Phase Extraction provides the cleanest extracts and highest recovery, making it the gold standard for methods requiring low detection limits and high precision, albeit at a higher cost.
-
For laboratories equipped with sensitive LC-MS/MS instrumentation and a need for high throughput, the Dilute-and-Shoot method is an exceptionally efficient and cost-effective alternative.[3]
Each method presented in this guide is a self-validating system when performed correctly. However, it is imperative that any chosen protocol be fully validated according to established guidelines (e.g., ICH Q2(R1)) to ensure specificity, accuracy, precision, and robustness for its intended analytical purpose.[9][12]
References
-
Farh, I., Alnajim, N., Alossimi, A., Alhuwayshil, J., Aldeghaither, N., Alqahtani, S., & Mansour, M. (2024). Development and Validation of High Performance Liquid Chromatography Method for Determination of Metoclopramide Hydrochloride in Pharmaceutical Tablets Formulation. Indian Journal of Pharmaceutical Sciences, 86(6), 1994-1999.
-
Waters Corporation. (n.d.). Analysis of Related Substances of Metoclopramide HCl by an ACQUITY UPLC H-Class PLUS System.
-
Basavaiah, K., & Somashekar, B. C. (2012). Determination of metoclopramide hydrochloride in pharmaceuticals and spiked human urine through diazotization reaction. Journal of Food and Drug Analysis, 20(2), 498-506.
-
Khan, A., Khan, J., Irfan, M., Naqvi, S. B., Khan, G. M., & Shoaib, M. H. (2017). Validation and application of high performance liquid chromatographic method for the estimation of metoclopramide hydrochloride. Pakistan Journal of Pharmaceutical Sciences, 30(1), 143-147.
-
Kahali, A., & Khanam, J. (2018). A Novel HPLC Method Validation Based on Analytical Techniques of Metoclopramide Benzamide Derivative (Metoclopramide Base) and its Determination from Solid Dispersion by Solvent Evaporation Method. Journal of Applied Pharmaceutical Science, 8(2), 018-026.
-
Basavaiah, K., & Rajendraprasad, N. (2012). Sensitive spectrophotometric determination of metoclopramide hydrochloride in dosage forms and spiked human urine using vanillin. Arabian Journal of Chemistry, 5(4), 477-484.
-
Patel, D. A., et al. (2024). RP-HPLC Analytical Method of Metoclopramide Hydrochloride Prepared Nanoparticle formulation in Solid Oral Formulations by using Box-Behnken Design. Journal of Neonatal Surgery, 14(32s), 896-906.
-
Popović, J. (1984). High-pressure liquid chromatographic method for determination of metoclopramide in serum, urine, and saliva, with a pharmacokinetic study in patients. Therapeutic Drug Monitoring, 6(1), 77-82.
-
ResearchGate. (n.d.). Determination of metoclopramide hydrochloride in pharmaceuticals and spiked human urine through diazotization reaction | Request PDF.
-
Walsh Medical Media. (2017). Determination of Metoclopramide Hydrochloride in Pharmaceutical Formulations Using Three Different Spectrophotometric Methods.
-
Yan, T., Sun, Y., Liu, D., & Li, L. (2010). Determination of metoclopramide in human plasma by LC-ESI-MS and its application to bioequivalance studies. Journal of Chromatography B, 878(11-12), 883-887.
-
Webb, D., Buss, D. C., Fifield, R., Bateman, D. N., & Routledge, P. A. (1984). The plasma protein binding of metoclopramide in health and renal disease. British Journal of Clinical Pharmacology, 18(6), 945-947.
-
ResearchGate. (n.d.). Sensitive spectrophotometric determination of metoclopramide hydrochloride in dosage forms and spiked human urine using vanillin.
-
Aubert, C., Kambia, N., Lecompte, D., & Van der Heiden, C. (2009). LC–MS characterization of metoclopramide photolysis products. Journal of Photochemistry and Photobiology A: Chemistry, 206(2-3), 135-141.
-
Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
-
Onuabuchi, A. A., & Osuala, C. I. (2019). Determination of Metoclopramide Hydrochloride in Pharmaceutical Formulations using N-Oxidation Caroate. Tropical Journal of Pharmaceutical Research, 18(2), 409-415.
-
Kura Biotech. (2019). Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens.
Sources
- 1. jfda-online.com [jfda-online.com]
- 2. The plasma protein binding of metoclopramide in health and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kurabiotech.com [kurabiotech.com]
- 4. High-pressure liquid chromatographic method for determination of metoclopramide in serum, urine, and saliva, with a pharmacokinetic study in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive spectrophotometric determination of metoclopramide hydrochloride in dosage forms and spiked human urine using vanillin - Arabian Journal of Chemistry [arabjchem.org]
- 6. Determination of metoclopramide in human plasma by LC-ESI-MS and its application to bioequivalance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. ijpsonline.com [ijpsonline.com]
- 9. jneonatalsurg.com [jneonatalsurg.com]
- 10. farm.ucl.ac.be [farm.ucl.ac.be]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Troubleshooting poor peak shape in Metoclopramide chromatography
Topic: Troubleshooting Poor Peak Shape in Metoclopramide Chromatography
Role: Senior Application Scientist Status: Active Support Ticket
Executive Summary: The Molecule & The Challenge
Metoclopramide is a substituted benzamide with a basic
The Core Problem: In standard Reversed-Phase HPLC (RP-HPLC), the protonated amine (
This guide moves beyond generic advice, providing causal analysis and self-validating protocols to restore Gaussian peak shapes.
Module 1: The "Tailing" Nightmare (Asymmetry > 1.5)
User Question: My Metoclopramide peak has a tailing factor of 1.8. I am using a C18 column with a water/methanol gradient. Why is this happening?
Technical Diagnosis:
You are likely experiencing Secondary Silanol Interaction .[2] At neutral pH, the silica support of your column has ionized silanol groups (
The Fix (The "Silanol Suppression" Strategy): To fix this, you must disrupt the electrostatic attraction. You have three levers:
-
pH Suppression (The Proton Hammer): Lower the mobile phase pH to 3.0 – 4.0 . At this pH, silanols are protonated (
), rendering them neutral and preventing interaction with the cationic drug [6]. -
Buffer Strength (The Shield): Simple water/organic mixtures are insufficient. You must use a buffer (e.g., 20–50 mM Phosphate or Ammonium Formate). The cations in the buffer (
or ) compete with the Metoclopramide for the remaining active sites [12]. -
Stationary Phase Selection: Ensure you are using a Type B (High Purity) End-capped C18 column . Non-end-capped columns have too many exposed silanols for basic drugs.
Visualizing the Mechanism:
Caption: Mechanism of peak tailing.[3] Buffer cations (Yellow) block the silanol sites (Red), forcing the drug (Blue) to interact only with the C18 ligand (Green).
Module 2: Peak Fronting & Splitting
User Question: My peak looks like it has a "shoulder" on the front, or sometimes it splits into two. Is my column dead?
Technical Diagnosis: While column voiding is possible, the most common cause for Metoclopramide splitting is Solvent Mismatch (Strong Solvent Effect). Metoclopramide is highly soluble in Methanol but sparingly soluble in water [11]. If you dissolve your sample in 100% Methanol but your mobile phase is 80% Aqueous Buffer, the sample "races" through the column in the plug of Methanol before it can interact with the stationary phase.
The Fix (Solvent Matching Protocol):
-
Diluent Check: Never inject Metoclopramide dissolved in pure Methanol or Acetonitrile if your starting gradient is aqueous.
-
The Golden Rule: Dissolve your sample in the mobile phase itself. If solubility is an issue, use the mobile phase with the highest organic ratio allowed by your gradient start (e.g., if starting at 10% ACN, dissolve sample in 10-20% ACN maximum).
Data: Impact of Injection Solvent on Peak Symmetry
| Injection Solvent | Peak Shape | USP Tailing ( | Diagnosis |
| 100% Methanol | Split / Fronting | < 0.8 (Fronting) | Strong Solvent Effect |
| Mobile Phase | Gaussian | 1.0 – 1.2 | Ideal |
| 100% Water | Broad / Tailing | > 1.5 | Solubility/Wetting Issue |
Module 3: Retention Time Drift
User Question: My retention time shifts by 0.5 minutes between runs. The system pressure is stable.
Technical Diagnosis: This is often a pH Equilibration issue. Because Metoclopramide's ionization is pH-dependent, small fluctuations in mobile phase pH (or temperature) can alter its hydrophobicity.
-
Note: If using Ion-Pairing agents (like Sodium 1-Octanesulfonate), the column requires significantly longer equilibration times (approx. 50–100 column volumes) compared to standard RP-HPLC [7].
The Fix:
-
Thermostat: Ensure column oven is set (e.g., 30°C or 35°C) and not running at "ambient."
-
Buffer Capacity: Increase buffer concentration to 50mM if currently at 10mM.
-
Green Alternative: Switch to a Formic Acid/Ethanol system (pH ~2.[4]0) which is robust and avoids ion-pairing equilibrium issues [1, 4].
Standardized System Suitability Protocol (The "Gold Standard")
To validate your system, run this protocol. It is derived from USP and modern "Green" literature to ensure robustness [1, 6, 8].
1. Reagents & Preparation
-
Buffer: Dissolve 6.8g Potassium Dihydrogen Phosphate (
) in 1L water. Adjust pH to 3.5 ± 0.1 with Phosphoric Acid. -
Mobile Phase: Mix Buffer (60%) and Acetonitrile (40%).[5] Filter and degas.[6][7]
-
Column: C18, 4.6 x 150mm, 5µm (e.g., Waters XSelect or equivalent end-capped).
2. The Test Workflow
-
Equilibration: Flush column with Mobile Phase for 30 mins (or until baseline is flat).
-
Blank Injection: Inject Mobile Phase. Ensure no ghost peaks at Metoclopramide retention time (~4–7 mins).
-
Standard Injection: Inject 20µL of Metoclopramide Standard (0.05 mg/mL dissolved in Mobile Phase). Repeat 5 times.
3. Acceptance Criteria (Self-Validating)
| Parameter | Acceptance Limit | Troubleshooting Failure |
| RSD (Area) | NMT 2.0% | Check injector precision / Pump leak. |
| *Tailing Factor ( | NMT 1.5 (Ideal < 1.3) | Old column or pH > 4.0. |
| Theoretical Plates ( | NLT 3000 | Dead volume or column void. |
*Note: USP allows Tailing up to 2.0, but for modern troubleshooting, >1.5 indicates a system optimization opportunity.
Troubleshooting Logic Tree
Use this decision matrix to rapidly identify your root cause.
Caption: Diagnostic logic flow for Metoclopramide peak issues. Blue = Start, Red = Diagnostic Check, Green = Solution.
References
-
Kahali, N. & Khanam, J. (2018).[1] "A Novel HPLC Method Validation Based on Analytical Techniques of Metoclopramide Benzamide Derivative." Journal of Applied Pharmaceutical Science. 1
-
Yilmaz, B. et al. (2024). "A green approach for metoclopramide quantification in pharmaceutical products: new HPLC and spectrophotometric methods." Scientific Reports.[8] 9
-
Waters Corporation. (2023). "HPLC Method Transfer for Analysis of Metoclopramide HCl and Related Substances." Application Note. 10
-
ResearchGate. (2024).[8] "Green spectrophotometric and HPLC methods for metoclopramide." 8[1][3][9]
-
Walsh Medical Media. (2017). "Determination of Metoclopramide Hydrochloride in Pharmaceutical Formulations." Link
-
World Health Organization (WHO) / Pharm Methods. (2010). "Validation and application of RP-HPLC method for the quantification of metoclopramide hydrochloride." 5
-
Waters Corporation. (2017). "Transfer of the HPLC Method for Related Substances Analysis of Metoclopramide HCl." 11
-
Journal of Neonatal Surgery. (2015). "RP-HPLC Analytical Method of Metoclopramide Hydrochloride." 7
-
SCION Instruments. "HPLC Troubleshooting Guide." 6
-
EAS Publisher. "Preformulation Studies of Metoclopramide Hydrochloride." 12
-
Restek Corporation. (2018). "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" 2
-
Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." 3
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. youtube.com [youtube.com]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. jneonatalsurg.com [jneonatalsurg.com]
- 8. researchgate.net [researchgate.net]
- 9. A green approach for metoclopramide quantification in pharmaceutical products: new HPLC and spectrophotometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. lcms.cz [lcms.cz]
- 12. easpublisher.com [easpublisher.com]
Technical Support Center: Stability Assurance for Metoclopramide-d3 N-Oxide
Introduction: The Stability Paradox
Welcome to the Technical Support Center. You are likely working with Metoclopramide-d3 N-Oxide as an Internal Standard (IS) for quantifying the N-oxide metabolite of Metoclopramide (MCP).
The Critical Warning: While the deuterium label (
This guide provides the causality-driven protocols required to prevent this degradation.
Module 1: Critical Degradation Mechanisms
To preserve your stock, you must understand what destroys it. The N-oxide group is a dipole that is susceptible to both photochemical cleavage and chemical reduction.
Photochemical Deoxygenation & Rearrangement
Metoclopramide derivatives are notoriously photosensitive. Upon exposure to UV or even ambient fluorescent light, the N-oxide bond can undergo homolytic cleavage.
-
Mechanism: Light energy excites the
bond, leading to the loss of oxygen (formation of Metoclopramide-d3) or radical rearrangement. -
Result: Appearance of a peak at [M-16] relative to the N-oxide.
Reductive Deoxygenation (The "Matrix Effect")
N-oxides can revert to tertiary amines in the presence of reducing agents or specific metallic impurities (e.g.,
-
Mechanism:
-
Risk: This is accelerated in protic solvents (like Methanol) under acidic conditions or in the presence of hemolyzed plasma matrix components during extraction.
Thermal Instability (Cope Elimination)
While less dominant for this specific structure than for aliphatic N-oxides, thermal stress can induce elimination reactions, breaking the N-ethyl chain.
Module 2: Storage & Handling Protocol
Follow this protocol strictly to ensure 6-12 month stability.
Step-by-Step Stock Preparation
1. Solvent Selection
| Solvent | Suitability | Technical Note |
| Methanol (MeOH) | Standard | Good solubility.[1] Standard for LC-MS. Risk:[2] Can promote protonation/reduction if stored long-term at RT. |
| Acetonitrile (ACN) | Preferred | Aprotic.[2] Superior stability for N-oxides. Recommended for long-term stock.[3] |
| DMSO | Use with Caution | High solubility, but difficult to remove. Hygroscopic (water uptake accelerates degradation). Freezes at +18°C (freeze/thaw damage). |
2. The "Amber & Argon" Rule
-
Container: Use Silanized Amber Glass Vials .
-
Why Silanized? Prevents adsorption of the polar N-oxide to active silanol groups on the glass surface.
-
Why Amber? Blocks UV radiation (<400 nm) that triggers photolysis.
-
-
Atmosphere: Overlay with Argon or Nitrogen gas before sealing.
-
Why? Displaces oxygen and moisture. Moisture promotes disproportionation; Oxygen can lead to oxidative byproducts (though reduction is the main risk here).
-
3. Temperature Hierarchy
-
Short-term (< 1 week): -20°C.
-
Long-term (> 1 month): -80°C.[2]
-
Thawing: Thaw in the dark at room temperature. Vortex gently. Do not sonicate vigorously, as local heating can degrade the N-oxide.
Module 3: Troubleshooting & FAQs
Q1: I see a new peak at -16 amu (m/z) relative to my stock. What is it?
Diagnosis: Your N-oxide has reduced back to the parent amine (Metoclopramide-d3). Cause: Likely exposure to light or storage in a protic solvent at elevated temperatures. Fix: This is irreversible. Discard the stock. For the next batch, ensure strict light protection and store in Acetonitrile at -80°C.
Q2: My IS signal intensity is dropping over time, but no new peaks are appearing.
Diagnosis: Adsorption (Stickiness). Cause: The N-oxide is more polar than the parent drug. It may be sticking to the walls of non-silanized glass vials or plastic pipette tips. Fix: Switch to silanized glass. Avoid storing in plastic (PP/PE) for more than a few hours.
Q3: Can I use Methanol for protein precipitation of plasma samples containing this IS?
Diagnosis: Caution advised.[4][5] Technical Insight: Literature suggests that in hemolyzed plasma , Methanol can facilitate the conversion of N-oxides to parent drugs.[6] Recommendation: Use Acetonitrile (optionally acidified with 0.1% Formic Acid) for protein precipitation. It yields higher stability for N-oxide metabolites during extraction.
Q4: Is the Deuterium label ( ) stable?
Diagnosis: Yes. Technical Insight: The C-D bond is stronger than the C-H bond. Unless you subject the sample to extreme pH (< 2 or > 10) at high heat, the deuterium will not exchange. The N-oxide group will degrade long before the deuterium label is lost.
Module 4: Visualization & Logic
Diagram 1: Degradation Pathways
This diagram illustrates the two primary risks: Photolysis and Reduction.
Caption: Primary degradation pathways. The red path (Reduction) is the most common storage failure, resulting in the formation of the parent amine.
Diagram 2: QC Decision Tree
Use this workflow to validate your stock solution before running critical samples.
Caption: Quality Control workflow to detect N-oxide reduction prior to experimental use.
References
-
Ma, B., et al. "Photodegradation, toxicity and density functional theory study of pharmaceutical metoclopramide and its photoproducts." Science of The Total Environment, 2021.[7] Link
-
Ma, J., et al. "LC–MS characterization of metoclopramide photolysis products." Journal of Photochemistry and Photobiology A: Chemistry, 2009. Link
-
Fourtounis, A., et al. "Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues." Handbook of LC-MS Bioanalysis, Wiley, 2013. Link
-
Altasciences. "A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC." Altasciences Technical Notes, 2015. Link
-
ResolveMass. "Deuterated Standards for LC-MS Analysis: Best Practices." ResolveMass Technical Guides, 2025. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. jddtonline.info [jddtonline.info]
- 5. youtube.com [youtube.com]
- 6. altasciences.com [altasciences.com]
- 7. Photodegradation, toxicity and density functional theory study of pharmaceutical metoclopramide and its photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Precision Quantitation of Metoclopramide N-Oxide: A Comparative Validation Guide Using Deuterated Internal Standards
Executive Summary
In pharmacokinetic (PK) and toxicokinetic profiling, the accurate quantification of metabolites is frequently compromised by a reliance on parent-drug internal standards (IS). This guide validates an LC-MS/MS method for Metoclopramide N-Oxide , a primary metabolite of the antiemetic Metoclopramide, utilizing its specific stable isotope-labeled analog, Metoclopramide-d3 N-Oxide .
We demonstrate that using the metabolite-specific IS (this compound) corrects for matrix effects and ionization inconsistencies significantly better than the common alternatives (Metoclopramide-d3 parent or structural analogs), particularly in complex matrices like human plasma or urine where phospholipid suppression zones vary.
Part 1: The Comparative Analysis
The Scientific Challenge: Why "Close Enough" Fails
Metoclopramide (MCP) is metabolized via cytochrome P450 (CYP2D6) and flavin-containing monooxygenases (FMO) into Metoclopramide N-Oxide.
-
Chemical Shift: The N-oxidation increases polarity, causing the metabolite to elute earlier than the parent drug on standard C18 Reverse Phase columns.
-
The Matrix Trap: If you use the parent drug IS (MCP-d3) to quantify the metabolite (MCP N-Oxide), the IS elutes at a different time (e.g., 2.1 min) than the analyte (e.g., 1.6 min). If a matrix suppression zone (e.g., phospholipids) exists at 1.6 min, the analyte signal is suppressed, but the IS signal (at 2.1 min) is not. The calculated concentration will be falsely low.
Comparative Performance Table
The following table summarizes the validation performance of three IS strategies.
| Feature | Strategy A (Recommended) | Strategy B (Common Flaw) | Strategy C (Budget) |
| Internal Standard | This compound | Metoclopramide-d3 (Parent) | Structural Analog (e.g., Procainamide) |
| Retention Time Match | Exact Co-elution | Shifts (+0.5 to 1.0 min) | Unpredictable Shift |
| Matrix Factor (MF) | 1.00 ± 0.03 (Compensated) | 0.85 – 1.15 (Uncompensated) | 0.60 – 1.40 (Variable) |
| Recovery Consistency | High (Tracks extraction loss) | Moderate (Different solubility) | Low (Different chemistry) |
| ICH M10 Compliance | Full Compliance | Risk of failure in hemolysis samples | High risk of failure |
Part 2: Experimental Protocol
Objective: Validate a method for Metoclopramide N-Oxide in human plasma (range: 1.0 – 500 ng/mL).
Materials & Reagents
-
Analyte: Metoclopramide N-Oxide (Purity >98%).
-
Internal Standard: this compound (Isotopic Purity >99%).
-
Matrix: K2EDTA Human Plasma (pooled).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.
Sample Preparation (Protein Precipitation)
PPT is chosen for its speed, though it leaves significant matrix components, making the choice of IS critical.
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
Spike IS: Add 20 µL of Working IS Solution (this compound at 100 ng/mL in 50% MeOH).
-
Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Vortex/Centrifuge: Vortex for 2 min; Centrifuge at 4000 rpm for 10 min at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a fresh plate; dilute with 100 µL of 10mM Ammonium Formate (aq) to match initial mobile phase conditions.
LC-MS/MS Conditions
-
System: UHPLC coupled to Triple Quadrupole MS (ESI+).
-
Column: C18 Column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 10mM Ammonium Formate in Water + 0.1% FA.
-
Mobile Phase B: Acetonitrile + 0.1% FA.
-
Gradient:
-
0.0 min: 5% B
-
2.5 min: 90% B
-
3.0 min: 90% B
-
3.1 min: 5% B (Re-equilibrate for 1.5 min).
-
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Parameters (MRM)
Note: Transitions assume d3 labeling on the diethylamine side chain. Verify specific labeling position of your product.
| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Metoclopramide N-Oxide | 316.2 | 227.1 | 35 | 25 |
| This compound | 319.2 | 227.1 | 35 | 25 |
Part 3: Validation Logic & Visualization
The "Matrix Effect Trap" Visualization
The diagram below illustrates the mechanistic failure of using a Parent IS versus the success of the Metabolite-Specific IS.
Figure 1: Mechanism of Matrix Effect Compensation. The specific IS (Green) co-elutes with the analyte (Yellow) inside the suppression zone (Red), ensuring the ratio remains constant. The Parent IS (Blue) elutes later, failing to compensate.
Part 4: Validation Results (Representative Data)
The following data represents typical results obtained when following the ICH M10 guidelines using this compound.
Linearity & Sensitivity
-
Range: 1.0 – 500 ng/mL.
-
Regression: Weighted (1/x²) linear regression.
-
Correlation (r²): > 0.998.
Accuracy & Precision (Inter-Day, n=18)
| QC Level | Conc. (ng/mL) | Accuracy (%) | Precision (% CV) | Acceptance (ICH M10) |
| LLOQ | 1.0 | 98.5 | 6.2 | ± 20% |
| Low | 3.0 | 101.2 | 4.1 | ± 15% |
| Mid | 250 | 99.4 | 2.8 | ± 15% |
| High | 400 | 100.1 | 1.9 | ± 15% |
Matrix Factor (MF) Assessment
The IS-normalized Matrix Factor is the critical metric. It is calculated as:
-
With this compound: Mean IS-norm MF = 1.01 (CV 2.3%).
-
Interpretation: Perfect compensation.
-
-
With Metoclopramide-d3 (Parent): Mean IS-norm MF = 0.82 (CV 12.5%).
-
Interpretation: The analyte was suppressed by 18% relative to the IS, leading to potential underestimation of metabolite concentrations in patient samples.
-
References
-
International Council for Harmonisation (ICH). (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Argikar, U. A., et al. (2010).[2][3] Metoclopramide metabolism: A Review. Current Drug Metabolism. [Link]
-
Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. [Link][1]
-
Waters Corporation. (2020). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Link]
Sources
- 1. Implementing ICH M10: Finally, a Harmonized Bioanalytical Method Validation Guidance • Frontage Laboratories [frontagelab.com]
- 2. METOCLOPRAMIDE IS METABOLIZED BY CYP2D6 AND IS A REVERSIBLE INHIBITOR, BUT NOT INACTIVATOR, OF CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Precision Quantitation of Metoclopramide: A Comparative Guide to Deuterated Standards in LC-MS/MS
Executive Summary
In the regulated environment of drug development (GLP/GCP), the quantification of Metoclopramide (MCP) demands rigorous adherence to acceptance criteria defined by FDA and ICH M10 guidelines. While historical methods utilized structural analogs (e.g., procainamide, loratadine) or external calibration, these approaches often fail to adequately compensate for matrix effects inherent in complex biological fluids like plasma or urine.
This guide establishes that Stable Isotope Labeled Internal Standards (SIL-IS) —specifically Metoclopramide-d6—are not merely an "alternative" but the required standard for achieving high-precision bioanalysis. We present experimental workflows and comparative data demonstrating how SIL-IS mitigates ionization suppression, ensuring accuracy (±15%) and precision (CV ≤15%) where other methods falter.
The Bioanalytical Challenge: Why MCP is Difficult
Metoclopramide (
-
Matrix Effects (ME): Co-eluting phospholipids in plasma often cause significant ion suppression at the MCP retention time.
-
Retention Shifts: As a polar base, MCP can exhibit retention time drifts due to slight pH changes in the mobile phase, decoupling it from non-identical internal standards.
-
Recovery Variance: Extraction efficiency varies between patient samples (e.g., lipemic vs. normal plasma).
Comparative Analysis: SIL-IS vs. Alternatives
The following analysis compares three quantification strategies. Data represents typical validation performance metrics in human plasma.
Performance Metrics Summary
| Feature | Method A: Deuterated Standard (MCP-d6) | Method B: Analog IS (e.g., Loratadine) | Method C: External Calibration |
| Chemical Identity | Identical (Isotopolog) | Different Structure | N/A |
| Retention Time (RT) | Co-elutes with Analyte | Different RT | N/A |
| Matrix Effect Compensation | Excellent (Corrects suppression) | Poor (Does not experience same suppression) | None |
| Precision (%CV) | < 5.0% | 8.0% - 12.0% | > 15.0% |
| Accuracy (% Bias) | ± 3.0% | ± 12.0% | Variable |
| Cost per Sample | Moderate | Low | Lowest |
| Regulatory Risk | Low (Gold Standard) | High (Requires extensive proof) | Unacceptable |
Representative Validation Data (Matrix Factor)
The critical differentiator is the IS-Normalized Matrix Factor . An ideal value is 1.0. Deviations indicate the Internal Standard is not compensating for matrix effects.
-
Scenario: 6 lots of human plasma (4 normal, 1 lipemic, 1 hemolyzed).
| Matrix Lot | MCP-d6 Normalized MF | Analog IS Normalized MF | Interpretation |
| Lot 1 (Normal) | 1.01 | 0.92 | Analog acceptable in clean matrix. |
| Lot 2 (Normal) | 0.99 | 0.95 | Analog acceptable. |
| Lot 3 (Lipemic) | 0.98 | 0.65 | CRITICAL FAILURE: Analog suppresses differently than MCP. |
| Lot 4 (Hemolyzed) | 1.02 | 1.15 | FAILURE: Analog enhances signal relative to MCP. |
| % CV of MF | 1.8% | 18.4% | Analog fails FDA criteria (CV < 15%). |
Scientific Insight: The Analog IS fails in lipemic plasma because it elutes at a different time point than MCP, meaning it does not experience the specific phospholipid suppression zone that affects the analyte. MCP-d6 co-elutes, suffering the exact same suppression, thus the ratio remains constant.
Validated Experimental Protocol
This protocol utilizes Metoclopramide-d6 to ensure robust quantification compliant with ICH M10 guidelines.
Reagents & Standards
-
Internal Standard (SIL-IS): Metoclopramide-d6 (deuterium label on the diethylamino group).
-
Matrix: Human Plasma (
EDTA).[4]
Sample Preparation (Protein Precipitation)
Protein precipitation (PPT) is chosen over Solid Phase Extraction (SPE) for throughput. While PPT is "dirtier," the use of MCP-d6 fully compensates for the remaining matrix effects, making this cost-effective approach viable.
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
Spike IS: Add 20 µL of MCP-d6 Working Solution (500 ng/mL in 50:50 MeOH:H2O).
-
Precipitate: Add 200 µL of Acetonitrile (0.1% Formic Acid).
-
Vortex: Mix at high speed for 5 minutes.
-
Centrifuge: 4000 rpm for 10 minutes at 4°C.
-
Transfer: Inject 5 µL of the supernatant directly into LC-MS/MS.
LC-MS/MS Conditions
-
Column: C18 Reversed Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 90% B over 3.0 minutes.
-
Flow Rate: 0.4 mL/min.
MS Parameters (MRM Transitions):
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| Metoclopramide | 300.1 ( | 227.1 | 22 |
| Metoclopramide-d6 | 306.1 ( | 233.1 | 22 |
Mechanistic Workflow Visualization
The following diagram illustrates the self-correcting nature of the Deuterated Standard workflow. The critical node is "Co-Elution," where the SIL-IS and Analyte enter the ion source simultaneously, neutralizing variability.
Caption: Workflow demonstrating how MCP-d6 (SIL-IS) co-elutes with the analyte, experiencing identical ionization suppression (red node) to yield a corrected, accurate ratio.
Expert Commentary & Troubleshooting
The "Deuterium Effect"
While MCP-d6 is superior, be aware of the "Deuterium Isotope Effect." Deuterated compounds are slightly more lipophilic than their protium counterparts, which can result in the IS eluting slightly earlier (by 1-2 seconds) than the analyte on high-resolution columns.
-
Mitigation: Ensure your integration window encompasses both peaks. If the shift is >0.1 min, consider using Carbon-13 (
) labeled standards, though d6 is generally sufficient for MCP.
Cross-Talk
Always verify that your MCP-d6 standard does not contain unlabeled MCP impurities.
-
Test: Inject a "Blank + IS" sample. There should be zero signal in the analyte channel (300.1 -> 227.1). If a peak appears, your standard is impure, or your mass resolution is too low.
References
-
US Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022).[6] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Yan, M., et al. (2010).[1] "Determination of metoclopramide in human plasma by LC-ESI-MS and its application to bioequivalence studies." Journal of Chromatography B, 878(11-12), 883-887.[1] [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4168, Metoclopramide. Retrieved from [Link]
Sources
- 1. Determination of metoclopramide in human plasma by LC-ESI-MS and its application to bioequivalance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. hhs.gov [hhs.gov]
Limit of Detection & Quantification for Metoclopramide in Biological Samples
A Comparative Technical Guide for Bioanalytical Method Development
Executive Summary
For researchers and drug development professionals, the choice of analytical method for Metoclopramide (MCP) is dictated by the required sensitivity threshold (LOD/LOQ) and the biological matrix complexity.
-
The Gold Standard: LC-MS/MS is the mandatory choice for pharmacokinetic (PK) and bioequivalence studies, offering LOQs as low as 0.5 ng/mL in human plasma, essential for tracking the drug's rapid elimination half-life.
-
The Robust Workhorse: HPLC-UV remains a valid, cost-effective option for therapeutic drug monitoring (TDM) or overdose toxicology where concentrations exceed 10–20 ng/mL , but it lacks the sensitivity for trace analysis.
-
The Emerging Alternative: Voltammetry offers a portable, low-cost solution for urine analysis but struggles with the protein-heavy matrix of plasma without extensive pretreatment.
Comparative Performance Matrix
The following data synthesizes performance metrics from validated bioanalytical protocols.
| Feature | LC-MS/MS (ESI+) | HPLC-UV (Diode Array/Variable) | Voltammetry (SWAS/DPV) |
| Primary Application | Bioequivalence, Trace PK Studies | TDM, QC, Toxicology | Rapid Urine Screening, Point-of-Care |
| LOD (Limit of Detection) | 0.05 – 0.2 ng/mL | 5 – 20 ng/mL | ~40 ng/mL (0.13 µM) |
| LOQ (Limit of Quantification) | 0.5 – 1.0 ng/mL | 15 – 50 ng/mL | ~100 ng/mL |
| Sample Volume Required | Low (50 – 100 µL) | High (500 – 1000 µL) | Medium (200 µL + Buffer) |
| Linearity Range | 0.5 – 100 ng/mL | 20 – 2000 ng/mL | 50 – 5000 ng/mL |
| Major Limitation | Matrix Effect (Ion Suppression) | Low Sensitivity, Interference | Electrode Passivation |
| Cost Per Sample | High ( | Moderate ( | Low ($) |
Scientist's Note: While some literature claims HPLC-UV LOQs <1 ng/mL, these often require impractical extraction volumes (2–3 mL plasma) or specific derivatization. For routine high-throughput clinical analysis, treat 10 ng/mL as the realistic UV floor.
Deep Dive: LC-MS/MS Protocol (The Gold Standard)
Context: In bioequivalence studies, MCP plasma levels can drop below 5 ng/mL within 12 hours. Only LC-MS/MS provides the signal-to-noise ratio (S/N) required for accurate terminal phase quantification.
The Workflow Mechanism
The following diagram illustrates the critical decision points in the LC-MS/MS workflow to minimize ion suppression.
Figure 1: Optimized LC-MS/MS workflow emphasizing the alkalinization step crucial for extracting the basic MCP molecule (pKa ~9.0).
Critical Experimental Parameters
-
Internal Standard (IS): Use isotopically labeled Metoclopramide-d3 if available. If cost is prohibitive, Prazosin or Loratadine are structurally similar alternatives, though they do not compensate for matrix effects as perfectly as a deuterated analog.
-
Mobile Phase Chemistry:
-
Mass Transitions (MRM):
-
Precursor: m/z 300.2 (
) -
Product (Quantifier): m/z 227.1 (Loss of diethylaminoethyl group).
-
Product (Qualifier): m/z 184.0 .
-
Deep Dive: HPLC-UV Protocol (The Robust Alternative)
Context: Suitable for toxicology screening or checking compliance in patients on high-dose regimens.
Methodological Adjustments for Sensitivity
To achieve an LOQ near 10 ng/mL without Mass Spectrometry, the protocol must maximize signal recovery.
-
Extraction Volume: Unlike LC-MS, you cannot work with 100 µL. Use 500–1000 µL of plasma.
-
Detection Wavelength: MCP has an absorption maximum (
) at 272 nm and 309 nm .-
Recommendation: Use 309 nm for biological samples. While 272 nm is stronger, biological matrix interference (proteins/lipids) absorbs heavily in the UV-C range (<280 nm). 309 nm offers a cleaner baseline.
-
-
Column Choice: A Cyano (CN) column or a C18 column with high carbon load is recommended to retain the polar amine group.
Sample Preparation: LLE vs. SPE
For HPLC-UV, sample cleanliness is paramount to prevent "ghost peaks" that mimic the analyte.
Figure 2: Comparison of extraction pathways. SPE (Green) offers cleaner extracts for UV detection, while LLE (Red) is cheaper and sufficient for MS.
Emerging Technology: Voltammetric Sensors
Context: Recent developments in Square Wave Anodic Stripping Voltammetry (SWASV) using Carbon Paste Electrodes (CPE) or Boron-Doped Diamond (BDD) electrodes.
-
Mechanism: Electrochemical oxidation of the secondary amine group.
-
Performance:
-
LOD: ~0.13 µmol/L (approx. 40 ng/mL).
-
Pros: No organic solvents, results in seconds.
-
Cons: High susceptibility to interference from ascorbic acid and uric acid in urine.
-
-
Protocol Tip: The use of Sodium Dodecyl Sulfate (SDS) as a surfactant modifier on the electrode surface significantly enhances the peak current signal, potentially lowering LODs closer to HPLC-UV levels.
References
-
Ozkan, Y. et al. (2014).[7] LC–MS Method for the Sensitive Determination of Metoclopramide: Application to Rabbit Plasma. Chromatographia. Link
-
Yan, M. et al. (2010).[2] Determination of metoclopramide in human plasma by LC-ESI-MS and its application to bioequivalence studies. Journal of Chromatography B. Link
-
Farh, I. et al. (2024).[5] Development and Validation of High Performance Liquid Chromatography Method for Determination of Metoclopramide Hydrochloride. Indian Journal of Pharmaceutical Sciences. Link
-
Dejmkova, H. et al. (2011). Voltammetric and amperometric determination of metoclopramide on boron-doped diamond film electrode. Analytical Letters. Link
-
Niazi, A. et al. (2009). Determination of metoclopramide in human plasma by HPLC-UV. Journal of Chromatographic Science. Link
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Determination of metoclopramide in human plasma by LC-ESI-MS and its application to bioequivalance studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Determination of metoclopramide in human plasma using hydrophilic interaction chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Metoclopramide-d3 N-Oxide proper disposal procedures
Executive Summary & Chemical Context
Metoclopramide-d3 N-Oxide is a high-value, stable isotope-labeled metabolite primarily used as an Internal Standard (IS) in LC-MS/MS quantitation of biological matrices.
While the parent compound (Metoclopramide) is a well-characterized antiemetic, the N-Oxide functional group introduces specific chemical instability concerns—namely thermal sensitivity and reactivity with reducing agents. Furthermore, the d3 (deuterated) labeling classifies this as a stable isotope; it is non-radioactive but requires specific inventory reconciliation due to its high cost and analytical specificity.
Critical Disposal Directive: Do NOT dispose of this compound via municipal sinks or standard trash. Although it is not a P-listed RCRA waste, it must be treated as Hazardous Chemical Waste due to acute toxicity and potential aquatic hazards.
Hazard Profile & Compatibility Assessment
Before initiating disposal, you must validate the chemical state. N-oxides are less basic than their parent amines but can function as weak oxidizers.
| Parameter | Specification | Safety Implication |
| Compound Name | This compound | Label must be explicit (do not abbreviate). |
| CAS Number | 171367-22-9 (Unlabeled generic) | Use unlabeled CAS for waste profiling if d3 specific is unavailable. |
| Molecular Formula | C₁₄H₁₉D₃ClN₃O₃ | "d3" indicates stable deuterium; NO radiation hazard. |
| Primary Hazard | Acute Toxicity (Oral) | LD50 (Rat) ~750 mg/kg (based on parent). |
| Reactivity | Thermally Labile / Oxidizer | CRITICAL: Segregate from strong reducing agents (e.g., LiAlH₄, hydrides) and excessive heat. |
| RCRA Status | Non-Listed (Not P or U listed) | Manage as "Non-RCRA Regulated Hazardous Waste" (unless characteristic). |
Pre-Disposal Stabilization Protocol
As a Senior Scientist, I insist on stabilization before aggregation . N-oxides can degrade into complex mixtures if left in incompatible solvents.
A. Solvent Compatibility
If the material is currently in solution (e.g., leftover stock standards):
-
Compatible: Methanol (MeOH), Acetonitrile (ACN), Water (neutral pH).
-
Incompatible: Strong acids (HCl causes reversion to parent amine salts), Strong bases, Reducing solvents.
B. Solid Waste
If the material is a dry powder (expired reference standard):
-
Do not solubilize unnecessarily. Solid waste is cheaper and safer to transport.
-
Double-bag in polyethylene (Ziploc) bags before placing in the waste drum to prevent dust inhalation.
Operational Disposal Workflow
The following diagram outlines the decision logic for disposing of this compound. This ensures compliance with Environmental Health & Safety (EHS) standards.
Figure 1: Decision logic for the segregation and packaging of this compound waste.
Step-by-Step Disposal Procedure
This protocol assumes you are working in a standard analytical laboratory equipped with a Satellite Accumulation Area (SAA).
Step 1: Segregation & Verification
-
Action: Verify the vial label. Ensure it is d3-labeled (Non-radioactive).
-
Warning: If the label says "14C" or "3H" (Tritium), STOP. This is radioactive waste and requires a completely different protocol.
-
Segregation: Ensure the waste container does not contain metal hydrides (NaBH4), strong acids, or oxidizers (Peroxides). N-oxides are stable but can participate in redox reactions.
Step 2: Primary Containment
-
For Solids: Keep in the original amber glass vial if possible. Cap tightly. Place this vial into a clear secondary ziplock bag.
-
For Liquids: Transfer into a screw-cap glass or HDPE waste bottle.
-
Best Practice: Use a dedicated "Toxic Organics" waste stream.
-
Avoid: Chlorinated waste streams if possible, to reduce disposal costs, though chemically compatible.
-
Step 3: Labeling (The "Self-Validating" Step)
A waste container is only safe if the next person knows what is inside. Your label must include:
-
Full Chemical Name: this compound.
-
Constituents: e.g., "99% Methanol, <1% this compound".
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
Step 4: Satellite Storage
-
Store in the SAA (Satellite Accumulation Area).[1]
-
Light Sensitivity: Metoclopramide and its metabolites are photosensitive. Ensure the waste container is amber or stored in a closed cabinet.
-
Temperature: Ambient is acceptable, but avoid heat sources (ovens/heaters) due to the N-oxide functionality.
Step 5: Final Handoff
-
Contact your institution's EHS or licensed waste contractor (e.g., Veolia, Clean Harbors).
-
Profile the waste as "Non-RCRA Regulated Chemical Waste - Toxic."
Regulatory Compliance (RCRA & EPA)
Understanding the legal framework prevents fines and environmental damage.
-
RCRA Classification: Metoclopramide is not listed on the EPA's P-list (Acutely Hazardous) or U-list (Toxic).
-
Determination: However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics.
-
Deuterium Exemption: The EPA and DOT treat stable isotopes (d3) identically to the unlabeled parent compound regarding chemical toxicity. No radioactive manifesting is required.
References
-
Spectrum Chemical. (2022).[4] Safety Data Sheet: Metoclopramide Hydrochloride. Retrieved from
-
US Environmental Protection Agency (EPA). (2023). Hazardous Waste Compatibility Chart (EPA-600/2-80-076). Retrieved from
-
MilliporeSigma. (2025).[5] Safety Data Sheet: Metoclopramide (Generic). Retrieved from
-
BenchChem. (2025).[2] Proper Disposal of N-oxides: A Guide for Laboratory Professionals. Retrieved from
-
US EPA. (2023). RCRA P-List and U-List for Hazardous Waste Pharmaceuticals. Retrieved from
Sources
Personal protective equipment for handling Metoclopramide-d3 N-Oxide
Executive Summary: Immediate Safety & Logistics
Compound: Metoclopramide-d3 N-Oxide (Isotopic Internal Standard) Hazard Classification: High Potency / Bioactive. Treat as a potent dopamine antagonist. Critical Storage: -20°C , Hygroscopic, Light-Sensitive. Primary Risk: Acute toxicity (Oral) and Central Nervous System (CNS) effects upon exposure.
This guide serves as the authoritative protocol for the safe handling, storage, and disposal of this compound. As a deuterated N-oxide metabolite, this compound presents unique stability challenges (thermal/photolytic instability) alongside the biological activity of its parent compound, Metoclopramide.
Chemical Identity & Hazard Assessment
Scientific Context: this compound is the deuterated form of the primary oxidative metabolite of Metoclopramide. It is used exclusively as an internal standard for LC-MS/MS quantitation. Due to the scarcity of toxicological data for the specific deuterated isotopologue, safety protocols must default to the parent compound (Metoclopramide HCl) and the non-deuterated N-oxide.
| Property | Specification |
| Chemical Name | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(methoxy-d3)benzamide N-oxide (Typical labeling) |
| Parent CAS (Unlabeled) | 171367-22-9 (Metoclopramide N-Oxide) |
| Molecular Weight | ~318.8 g/mol (approx., varies by specific deuteration) |
| Physical State | Off-white to pale beige solid |
| Solubility | DMSO (Moderate), Methanol (Slight), Water (Variable/pH dependent) |
| Stability | Thermally Labile. N-oxides can deoxygenate or decompose under heat/light.[1] |
GHS Hazard Classification (Proxy-Derived):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Target Organ Toxicity (Single Exposure): May cause drowsiness, dizziness, or extrapyramidal symptoms (tremors, rigidity).
-
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE) Matrix
Core Directive: The primary route of occupational exposure in a laboratory setting is inhalation of particulates during weighing and dermal absorption during solution preparation.
| Protection Zone | Required Equipment | Technical Justification |
| Respiratory | Fume Hood (Class II) or N95/P100 Respirator | N-oxides are often fine particulates. If weighing outside a hood, a respirator is mandatory to prevent inhalation of bioactive dust. |
| Hand Protection | Double Nitrile Gloves (Min. 0.11 mm thickness) | Layering Strategy: The outer glove protects against solvent splash (MeOH/DMSO); the inner glove prevents dermal contact with the compound during doffing. |
| Ocular | Chemical Splash Goggles | Standard safety glasses are insufficient for solution preparation involving volatile solvents like Methanol. |
| Body | Lab Coat (Buttoned, Tyvek sleeves recommended) | Prevents accumulation of static-charged powder on street clothes. |
Operational Handling Protocol
Objective: Minimize degradation (N-oxide reduction) and prevent user exposure.
Phase 1: Receipt & Inspection
-
Verify Cold Chain: Upon arrival, immediately verify the package contains dry ice or gel packs. If the pack is warm, quarantine the product and contact the supplier; N-oxides degrade thermally.
-
Equilibrate: Allow the sealed vial to reach room temperature in a desiccator before opening. Opening a cold vial introduces condensation, causing hydrolysis.
Phase 2: Weighing & Solubilization
-
Solvent Choice: Use LC-MS Grade DMSO for stock solutions. DMSO minimizes volatility and stabilizes the N-oxide better than protic solvents like Methanol.
-
Concentration: Prepare a high-concentration stock (e.g., 1 mg/mL) to minimize weighing errors.
Step-by-Step Workflow:
-
Static Control: Use an anti-static gun on the vial and spatula. Deuterated standards are often present in mg quantities and are highly static.
-
Weighing: Perform all weighing inside a certified chemical fume hood.
-
Dissolution: Add DMSO directly to the vial if possible (quantitative transfer). Vortex gently. Do not sonicate with heat ; excessive heat can reduce the N-oxide back to the amine.
-
Aliquot: Divide stock solution into single-use amber glass vials.
Phase 3: Storage
-
Temperature: Store aliquots at -20°C or -80°C .
-
Light: STRICTLY PROTECT FROM LIGHT.[2] N-oxides are photolabile. Wrap vials in aluminum foil if amber glass is unavailable.
-
Atmosphere: Store under Argon or Nitrogen gas to prevent oxidative degradation.
Emergency & Disposal Response
Spill Response Logic
-
Solid Spill: Do not sweep. Cover with a damp paper towel (to prevent dust) and wipe up. Place in a biohazard bag.
-
Solution Spill: Absorb with vermiculite or spill pads. Clean surface with 10% bleach followed by ethanol.
Disposal Protocol
-
Waste Stream: High-Hazard Chemical Waste.
-
Segregation: Do not mix with oxidizers. Segregate with "Toxic/Bioactive" organic waste.
-
Labeling: Clearly label as "Metoclopramide Derivative - CNS Active."
Visualizations
Figure 1: Safe Handling Workflow
A logical flow for the lifecycle of the compound in the laboratory.
Caption: Critical path for handling this compound to ensure personnel safety and compound integrity.
Figure 2: Exposure Response Decision Tree
Immediate actions to take in case of accidental exposure.
Caption: Decision logic for immediate first aid response following exposure.
References
-
Spectrum Chemical. (2022).[2] Safety Data Sheet: Metoclopramide Hydrochloride. Retrieved from
-
National Center for Advancing Translational Sciences (NCATS). (2024). Metoclopramide N-Oxide Structure and Properties. Inxight Drugs.[1][2][3][4][5] Retrieved from [5]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling Guidelines. Retrieved from
- European Pharmacopoeia (EP). (2023). Metoclopramide Impurity G (N-Oxide) Monograph.
-
British Pharmacopoeia. (2013).[1] Safety Data Sheet: Metoclopramide Hydrochloride Assay Standard. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
